

A Technical Guide to the Photophysical Properties of Cy5-PEG3-Tetrazine

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Compound of Interest

Compound Name: Cy5-PEG3-Tetrazin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the excitation and emission spectra of **Cy5-PEG3-Tetrazine**, a fluorescent probe widely utilized in bioorthogonal chemistry for labeling and imaging applications. This document outlines the key photophysical parameters, detailed experimental methodologies for their characterization, and a depiction of its application in bioorthogonal reactions.

Core Photophysical Characteristics

Cy5-PEG3-Tetrazine is a fluorescent molecule composed of a Cyanine 5 (Cy5) fluorophore, a three-unit polyethylene glycol (PEG3) linker, and a tetrazine moiety. The Cy5 core is responsible for its far-red fluorescence, which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues. The tetrazine group enables rapid and specific covalent labeling of molecules functionalized with a trans-cyclooctene (TCO) group through an inverse-electron-demand Diels-Alder (IEDDA) reaction.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key photophysical properties of Cy5-Tetrazine and its close derivatives. While specific data for the PEG3 variant is not extensively published, the properties are primarily determined by the Cy5-tetrazine core and are expected to be very similar.

Parameter	Value	Notes
Excitation Maximum (λ_{ex})	~646 - 651 nm	[3] [4] [5]
Emission Maximum (λ_{em})	~662 - 670 nm	
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹	
Fluorescence Quantum Yield (Φ_f)	~0.2 - 0.27	
Recommended Laser Line	633 nm or 647 nm	
Solubility	Water, DMSO, DMF	

Experimental Protocols

Accurate characterization of the photophysical properties of fluorescent probes is crucial for their effective application. Below are detailed protocols for measuring the key spectral characteristics of **Cy5-PEG3-Tetrazine**.

Measurement of Absorption and Emission Spectra

Objective: To determine the maximal excitation and emission wavelengths of **Cy5-PEG3-Tetrazine**.

Materials:

- **Cy5-PEG3-Tetrazine**
- Spectroscopic grade solvent (e.g., phosphate-buffered saline (PBS), pH 7.4, or ethanol)
- UV-Vis spectrophotometer
- Spectrofluorometer
- Quartz cuvettes (1 cm path length)

Procedure:

- Sample Preparation:
 - Prepare a stock solution of **Cy5-PEG3-Tetrazine** in a suitable solvent (e.g., DMSO).
 - Prepare a dilute working solution (in the micromolar range) in the desired measurement solvent (e.g., PBS) to ensure the absorbance at the excitation maximum is below 0.1 to minimize inner filter effects.
- Absorption Spectrum Measurement:
 - Record the absorbance spectrum of the working solution using a UV-Vis spectrophotometer over a wavelength range of approximately 500 nm to 750 nm.
 - Use the same solvent as a blank for baseline correction.
 - The wavelength at which the maximum absorbance is observed is the excitation maximum (λ_{ex}).
- Emission Spectrum Measurement:
 - Using a spectrofluorometer, excite the sample at its determined λ_{ex} .
 - Record the fluorescence emission spectrum over a wavelength range starting from approximately 10 nm above the excitation wavelength to 800 nm.
 - The emission spectra should be corrected for the wavelength-dependent response of the detector.
 - The wavelength at which the maximum fluorescence intensity is observed is the emission maximum (λ_{em}).

Determination of Molar Extinction Coefficient

Objective: To quantify the light-absorbing capability of **Cy5-PEG3-Tetrazine** at a specific wavelength.

Procedure:

- Prepare a series of dilutions of **Cy5-PEG3-Tetrazine** in the chosen solvent.
- Measure the absorbance of each dilution at the λ_{ex} .
- Plot the absorbance at λ_{ex} versus the concentration of the dye.
- According to the Beer-Lambert law ($A = \epsilon cl$), the molar extinction coefficient (ϵ) is the slope of the linear fit of this plot, where 'A' is the absorbance, 'c' is the concentration in mol/L, and 'l' is the path length of the cuvette in cm.

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the efficiency of fluorescence emission. The relative method involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

- **Cy5-PEG3-Tetrazine** solution
- A suitable quantum yield standard (e.g., Rhodamine 6G in ethanol, $\Phi_f = 0.94$). The standard should absorb at a similar wavelength to the sample.
- UV-Vis spectrophotometer
- Spectrofluorometer

Procedure:

- **Solution Preparation:** Prepare a series of dilutions for both the **Cy5-PEG3-Tetrazine** and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.
- **Absorbance and Fluorescence Measurements:**
 - Measure the absorbance of each solution at the chosen excitation wavelength.

- Record the corrected fluorescence emission spectrum for each solution, ensuring identical instrument settings (e.g., excitation and emission slit widths) for both the sample and the standard.
- Data Analysis:
 - Integrate the area under the corrected fluorescence emission spectrum for each solution.
 - Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
- Quantum Yield Calculation: The quantum yield of the unknown sample (Φ_f _unk) can be calculated using the following equation:

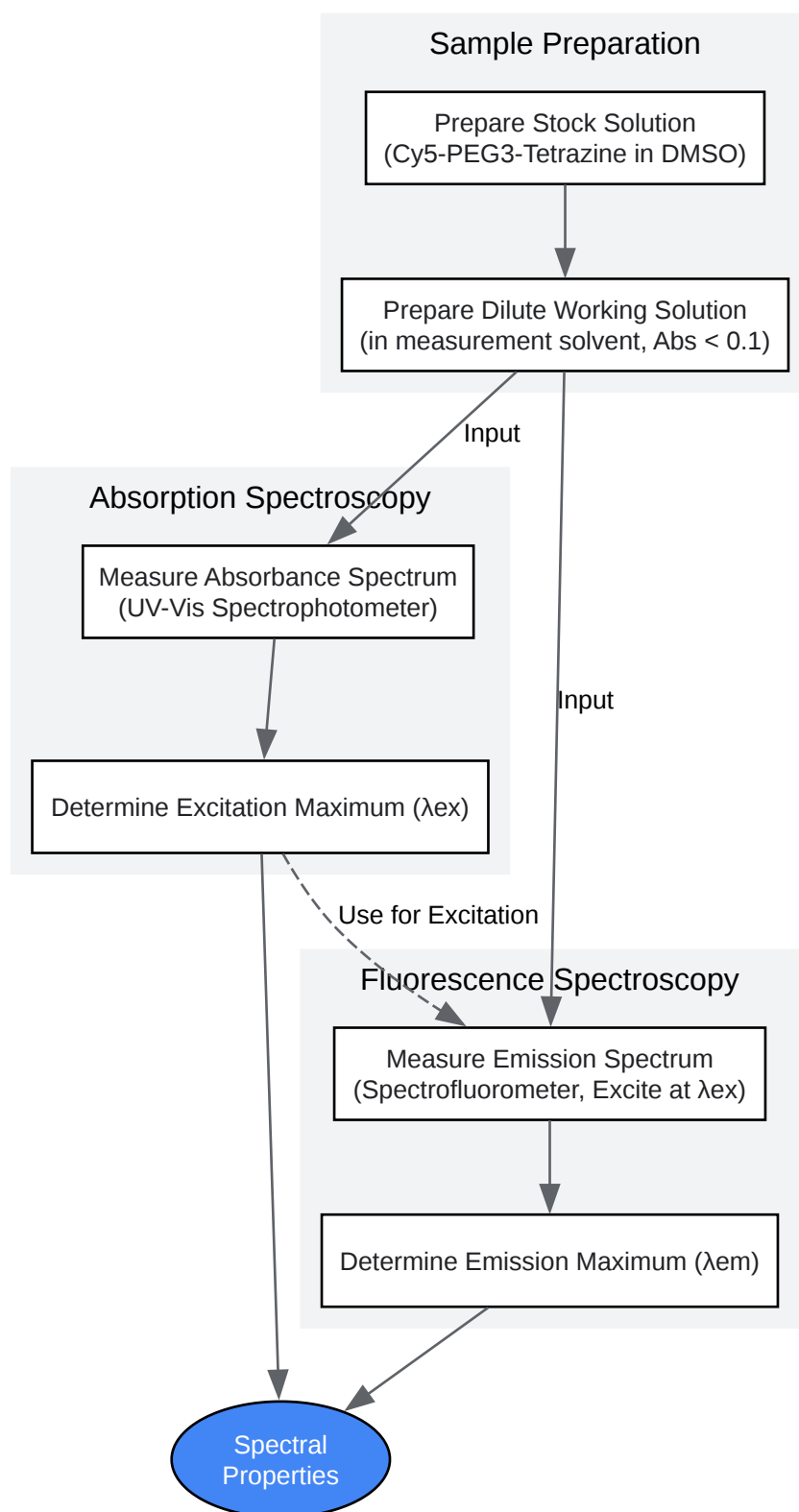
$$\Phi_f\text{_{unk}} = \Phi_f\text{_{std}} * (\text{Grad_unk} / \text{Grad_std}) * (n\text{_{unk}}^2 / n\text{_{std}}^2)$$

Where:

- Φ_f _std is the quantum yield of the standard.
- Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance for the unknown and standard, respectively.
- n_{unk} and n_{std} are the refractive indices of the solvents used for the unknown and standard, respectively (if the same solvent is used, this term is 1).

Visualizations

Experimental Workflow for Spectral Characterization



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Caption: Workflow for determining the excitation and emission maxima of **Cy5-PEG3-Tetrazine**.

Bioorthogonal Labeling via IEDDA Reaction

Caption: The IEDDA reaction pathway for labeling with **Cy5-PEG3-Tetrazine**.

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